molecular formula C9H6BrNOS B13649173 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B13649173
M. Wt: 256.12 g/mol
InChI Key: GNQALXCQZOWKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry .

Preparation Methods

The synthesis of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique bromine substitution, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

1-(2-bromo-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H6BrNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3

InChI Key

GNQALXCQZOWKFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.